molecular formula C60H119NO5 B13366175 ((4-Hydroxybutyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-hexyldecanoate)

((4-Hydroxybutyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-hexyldecanoate)

Cat. No.: B13366175
M. Wt: 934.6 g/mol
InChI Key: XJSBCLPVQKZJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((4-Hydroxybutyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-hexyldecanoate): is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((4-Hydroxybutyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-hexyldecanoate) typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the hydroxybutyl group, followed by the introduction of the azanediyl linkage. The dodecane-12,1-diyl groups are then attached, and finally, the hexyl decanoate groups are added under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Quality control measures are essential to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybutyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the azanediyl linkage, potentially converting it to an amine.

    Substitution: Substitution reactions can occur at various positions, depending on the reagents used.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry: In chemistry, ((4-Hydroxybutyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-hexyldecanoate) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: In biological research, this compound may be used to study cell membrane interactions due to its amphiphilic nature. It can also serve as a model compound for investigating the behavior of similar molecules in biological systems.

Medicine: In medicine, the compound’s potential therapeutic properties are of interest

Industry: In industrial applications, ((4-Hydroxybutyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-hexyldecanoate) can be used as a surfactant, emulsifier, or stabilizer in various formulations. Its unique properties make it suitable for use in cosmetics, pharmaceuticals, and other products.

Mechanism of Action

The mechanism of action of ((4-Hydroxybutyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-hexyldecanoate) involves its interaction with specific molecular targets. The hydroxybutyl group may participate in hydrogen bonding, while the azanediyl linkage can interact with nucleophilic sites. The dodecane-12,1-diyl and hexyl decanoate groups contribute to the compound’s hydrophobic interactions, affecting its overall behavior in biological systems.

Comparison with Similar Compounds

Uniqueness: ((4-Hydroxybutyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-hexyldecanoate) is unique due to its combination of functional groups, which provide a diverse range of chemical and physical properties. This makes it versatile for various applications, from research to industrial use.

Properties

Molecular Formula

C60H119NO5

Molecular Weight

934.6 g/mol

IUPAC Name

12-[12-(2-hexyldecanoyloxy)dodecyl-(4-hydroxybutyl)amino]dodecyl 2-hexyldecanoate

InChI

InChI=1S/C60H119NO5/c1-5-9-13-17-31-39-49-57(47-37-15-11-7-3)59(63)65-55-45-35-29-25-21-19-23-27-33-41-51-61(53-43-44-54-62)52-42-34-28-24-20-22-26-30-36-46-56-66-60(64)58(48-38-16-12-8-4)50-40-32-18-14-10-6-2/h57-58,62H,5-56H2,1-4H3

InChI Key

XJSBCLPVQKZJOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCCCCCCN(CCCCCCCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.